N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

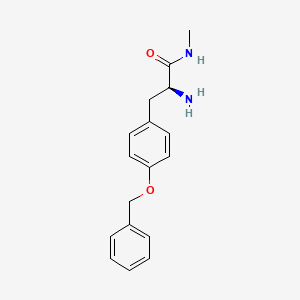

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.

Scientific Research Applications

Protein Resistance and Biomedical Applications

Polyethylene glycol (PEG), including forms like N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, is used in biomedical applications for its protein resistance and ability to preserve protein function. PEG-based platforms exhibit high sensitivity and efficiency in the immobilization of antibodies and recognition of antigens, making them valuable in biomedical and biosensor applications (Du, Jin, & Jiang, 2018).

Polymerization and Material Science

PEG is integral in material science, especially in polymerization processes. It acts as a catalyst support in atom transfer radical polymerization, influencing the activity and control of the polymerization process. This application is crucial in the development of new materials and polymers (Shen & Zhu, 2001).

Drug Delivery Systems

PEG, particularly its various derivatives, is employed in designing drug delivery systems. For instance, PEG-modified liposomes have shown prolonged residence time and reduced hepatic uptake, enhancing the efficacy of drug delivery (Shehata, Ogawara, Higaki, & Kimura, 2008). Additionally, PEG-based conjugates have been used for improved delivery of chemotherapeutic drugs, demonstrating enhanced cellular uptake and cytotoxicity (Omar, Leichtman Bardoogo, Corem-Salkmon, & Mizrahi, 2017).

Novel Synthesis Techniques

Innovative strategies for synthesizing PEG with unique structures, like "umbrella-like" configurations, have been developed. These structures provide new possibilities for bioconjugation and functionalization, expanding the potential applications of PEG in biotechnology and drug development (Zhang, Wang, & Huang, 2010).

Imaging and Diagnostic Applications

PEG derivatives have been used in optical imaging of tumor integrin expression, providing a noninvasive method for detecting and semi-quantifying tumor growth and spread. This application is crucial in the field of oncology for both diagnostics and treatment monitoring (Liu et al., 2010).

Gene Delivery

PEG has also been explored in gene delivery systems. The synthesis and formulation of PEG-stabilized vectors indicate its potential in nonviral gene delivery, particularly in areas like cancer treatment and genetic therapies (Mustapa et al., 2009).

Biomedical Engineering and Tissue Engineering

PEG's versatile properties have been utilized in developing hydrogels for tissue engineering, particularly in cartilage regeneration. Its ability to form biocompatible and cross-linkable hydrogels presents significant potential in regenerative medicine and tissue engineering (Han et al., 2018).

properties

Molecular Formula |

C63H99ClN2O18 |

|---|---|

Molecular Weight |

1207.93 |

IUPAC Name |

(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |

InChI |

InChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1 |

InChI Key |

AQXZWLODURMDEF-UHFFFAOYSA-M |

SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>97% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)

![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)